molecular formula C10H11NO B3021126 2-Ethoxy-1H-indole CAS No. 1009-27-4

2-Ethoxy-1H-indole

Cat. No.: B3021126
CAS No.: 1009-27-4
M. Wt: 161.2 g/mol
InChI Key: LKEJIEFLJHCIAK-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industries .

Chemical Reactions Analysis

2-Ethoxy-1H-indole undergoes several types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 2-ethoxy-1H-indole, have been extensively studied for their anticancer properties. Research indicates that indole compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that certain indole derivatives can induce apoptosis and cell cycle arrest in cancer cells by targeting key biological pathways such as tubulin polymerization .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCancer TypeMechanism of ActionIC50 (µM)
This compoundHCT-116 (Colon)Tubulin polymerization inhibitorTBD
Indole-3-carbinolBreast CancerModulates estrogen metabolismTBD
SunitinibRenal Cell CarcinomaTyrosine kinase inhibitionTBD

Neuroprotective Effects

Recent studies have indicated that indole derivatives may also possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new drugs with enhanced efficacy and safety profiles .

Table 2: Synthetic Reactions Involving this compound

Reaction TypeProduct TypeConditions
N-AlkylationAlkylated IndolesBase-catalyzed reactions
Condensation with AldehydesIndole-based HeterocyclesAcidic conditions
Multicomponent ReactionsDiverse Heterocyclic CompoundsOne-pot synthesis

Antimicrobial Properties

Indole derivatives have shown promising antimicrobial activities against various pathogens. The incorporation of an ethoxy group enhances the lipophilicity of the compound, potentially improving its penetration through microbial membranes .

Anti-inflammatory Effects

Research has also suggested that indole derivatives may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, making them potential therapeutic agents for inflammatory diseases .

Case Study: Anticancer Efficacy

A study conducted on the anticancer efficacy of a series of indole derivatives, including this compound, demonstrated significant antiproliferative activity against HCT-116 colon cancer cells. The mechanism involved the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis .

Case Study: Neuroprotective Mechanisms

Another investigation into the neuroprotective effects of indole derivatives revealed that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, suggesting their potential utility in neurodegenerative disease management .

Biological Activity

2-Ethoxy-1H-indole is a derivative of indole, a well-known heterocyclic compound with significant biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses the following chemical structure:

  • Chemical Formula : C₉H₉NO
  • Molecular Weight : 151.17 g/mol
  • IUPAC Name : 2-Ethoxyindole

The presence of the ethoxy group enhances its lipophilicity, which can influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties, including antibacterial and antifungal activities. This compound has been evaluated for its efficacy against various microbial strains. In a study evaluating indole derivatives, compounds similar to this compound were found to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Microbial StrainActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

Anticancer Activity

Indole derivatives have garnered attention in cancer research due to their ability to induce apoptosis in cancer cells. Studies have shown that compounds related to this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that an indole derivative exhibited an IC₅₀ value of 5 μM against MDA-MB-231 breast cancer cells .

Mechanism of Action :

  • Induction of apoptosis through the activation of caspases.
  • Inhibition of key signaling pathways involved in cell proliferation, such as the ERK/MAPK pathway .

Neuroprotective Effects

Emerging evidence suggests that indole derivatives may possess neuroprotective properties. A study highlighted that certain indole compounds could protect neuronal cells from oxidative stress-induced damage . This property is particularly relevant for developing treatments for neurodegenerative diseases.

Case Studies

  • Antibacterial Evaluation :
    A series of indole derivatives, including this compound, were synthesized and tested for antibacterial activity against a panel of pathogens. The results indicated that modifications to the indole core significantly influenced antibacterial potency .
  • Anticancer Screening :
    In vitro studies demonstrated that this compound could reduce the viability of several cancer cell lines. The compound was found to induce G2/M phase arrest, suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

2-ethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJIEFLJHCIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484559
Record name 1H-Indole, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-27-4
Record name 1H-Indole, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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